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Cat. No.: B185882 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methoxyphenoxy)aniline is a key organic intermediate characterized by a diaryl ether

linkage, positioning it as a valuable scaffold in the synthesis of complex molecules. Its unique

structural features, combining an aniline moiety with a methoxy-substituted phenoxy group,

make it a versatile building block, particularly in the fields of medicinal chemistry and materials

science. The presence of the reactive amine group allows for a wide range of chemical

transformations, enabling the construction of diverse molecular architectures with potential

biological activity. This guide provides a comprehensive overview of the properties, synthesis,

and applications of 4-(2-methoxyphenoxy)aniline, with a focus on its role in the development

of targeted therapeutics.

Physicochemical and Spectral Data
A thorough understanding of the physical and chemical properties of 4-(2-
methoxyphenoxy)aniline is essential for its effective use in synthesis and for the

characterization of its derivatives.

Table 1: Physicochemical Properties of 4-(2-
Methoxyphenoxy)aniline
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Property Value Reference

IUPAC Name 4-(2-methoxyphenoxy)aniline [1]

CAS Number 13066-01-8 [1]

Molecular Formula C₁₃H₁₃NO₂ [1]

Molecular Weight 215.25 g/mol [1]

SMILES
COC1=CC=CC=C1OC2=CC=

C(C=C2)N
[1]

InChIKey
XFOFRBMGVDBINH-

UHFFFAOYSA-N
[1]

XLogP3-AA 2.2 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
3 [1]

Rotatable Bond Count 3 [1]

Table 2: Spectral Data of 4-(2-Methoxyphenoxy)aniline
Spectrum Type Key Peaks/Signals Reference

¹³C NMR
Spectral data available on

PubChem.
[1]

Mass Spectrometry
Major peaks at m/z 215, 120,

108.
[1]

Infrared (IR) Spectroscopy
Vapor phase IR spectrum

available on PubChem.
[1]

Synthesis of 4-(2-Methoxyphenoxy)aniline
The synthesis of 4-(2-methoxyphenoxy)aniline is typically achieved through cross-coupling

reactions that form the diaryl ether bond. The most common and effective methods are the

Ullmann condensation and the Buchwald-Hartwig amination.
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Synthetic Workflow
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Synthetic routes to 4-(2-methoxyphenoxy)aniline.

Experimental Protocols
While a specific protocol for 4-(2-methoxyphenoxy)aniline is not readily available, the

following are representative procedures for the Ullmann condensation and Buchwald-Hartwig

amination, which can be adapted for its synthesis.

1. Ullmann Condensation (Adapted from a similar synthesis)

This protocol is based on the copper-catalyzed coupling of a phenol with an aryl halide.[2][3]

Reagents and Materials:

2-Methoxyphenol

4-Bromoaniline

Copper(I) iodide (CuI)

Potassium carbonate (K₂CO₃)

N,N-Dimethylformamide (DMF)

Ethyl acetate

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

To a reaction flask equipped with a magnetic stirrer and a reflux condenser, add 2-

methoxyphenol (1.1 equivalents), 4-bromoaniline (1.0 equivalent), copper(I) iodide (0.1

equivalents), and potassium carbonate (2.0 equivalents).

Add anhydrous N,N-dimethylformamide (DMF) to the flask.
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Heat the reaction mixture to 120-140 °C and stir vigorously under an inert atmosphere

(e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer

chromatography (TLC).

After completion, cool the reaction mixture to room temperature and pour it into water.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography using a suitable eluent

system (e.g., a gradient of ethyl acetate in hexane) to afford 4-(2-
methoxyphenoxy)aniline.

2. Buchwald-Hartwig Amination (General Protocol)

This palladium-catalyzed reaction is another powerful method for forming C-N bonds.[4][5]

Reagents and Materials:

2-Methoxyphenol

4-Bromoaniline

Palladium(II) acetate (Pd(OAc)₂)

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or a similar phosphine ligand

Cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu)

Anhydrous toluene

Ethyl acetate

Saturated aqueous ammonium chloride
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Anhydrous magnesium sulfate

Silica gel for column chromatography

Procedure:

In a flame-dried Schlenk flask under an inert atmosphere, combine palladium(II) acetate

(0.02 equivalents) and BINAP (0.03 equivalents) in anhydrous toluene. Stir the mixture at

room temperature for 15 minutes.

To this catalyst mixture, add 2-methoxyphenol (1.2 equivalents), 4-bromoaniline (1.0

equivalent), and cesium carbonate (1.5 equivalents).

Heat the reaction mixture to reflux (approximately 110 °C) and stir for 8-16 hours,

monitoring the reaction by TLC.

Once the reaction is complete, cool the mixture to room temperature and filter it through a

pad of Celite, washing with ethyl acetate.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium

chloride and then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

Purify the crude product by silica gel column chromatography to yield 4-(2-
methoxyphenoxy)aniline.

Applications in Medicinal Chemistry: A Building
Block for Kinase Inhibitors
The 4-anilino-quinazoline scaffold is a well-established pharmacophore in the design of kinase

inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) and

vascular endothelial growth factor receptor 2 (VEGFR-2).[6][7] These receptors are crucial

components of signaling pathways that regulate cell proliferation, survival, and angiogenesis,
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and their dysregulation is a hallmark of many cancers. 4-(2-Methoxyphenoxy)aniline serves

as a key building block for the synthesis of these potent and selective inhibitors.
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Targeted signaling pathways for inhibitors derived from 4-(2-methoxyphenoxy)aniline.
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General Synthesis of 4-Anilinoquinazoline Kinase
Inhibitors
The synthesis of 4-anilinoquinazoline derivatives typically involves the nucleophilic aromatic

substitution of a 4-chloroquinazoline with the corresponding aniline.

Substituted
4-Chloroquinazoline
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Substitution

4-(2-Methoxyphenoxy)aniline

4-Anilinoquinazoline
Kinase Inhibitor

Solvent
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Heat
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General synthesis of 4-anilinoquinazoline inhibitors.

Biological Evaluation of Derivatives
Derivatives of 4-(2-methoxyphenoxy)aniline incorporated into a 4-anilinoquinazoline scaffold

have been evaluated for their inhibitory activity against EGFR and VEGFR-2, as well as their

anti-proliferative effects on cancer cell lines.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of synthesized

compounds against EGFR and VEGFR-2 kinases.

Materials:
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Recombinant human EGFR and VEGFR-2 kinase domains

ATP

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

Synthesized inhibitor compounds

Kinase buffer

ADP-Glo™ Kinase Assay kit (Promega) or similar

96-well plates

Plate reader

Procedure:

Prepare a series of dilutions of the inhibitor compounds in DMSO.

In a 96-well plate, add the kinase, substrate, and inhibitor solution in kinase buffer.

Initiate the kinase reaction by adding ATP.

Incubate the plate at 30 °C for 1 hour.

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay

system according to the manufacturer's instructions.

The luminescence signal, which is proportional to the amount of ADP generated, is

measured using a plate reader.

Calculate the percentage of inhibition for each compound concentration and determine the

IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell

lines.
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Materials:

Human cancer cell lines (e.g., A549 for lung cancer, HT-29 for colon cancer)[8]

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and

antibiotics

Synthesized inhibitor compounds

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO

96-well cell culture plates

Microplate reader

Procedure:

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and

allow them to adhere overnight.

Treat the cells with various concentrations of the inhibitor compounds and incubate for 72

hours.

Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert

the yellow MTT to purple formazan crystals.

Remove the medium and dissolve the formazan crystals in DMSO.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each treatment and determine the IC₅₀ value

(the concentration of the compound that causes 50% inhibition of cell growth).

Table 3: Biological Activity of Representative 4-
Anilinoquinazoline Derivatives
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While specific data for derivatives of 4-(2-methoxyphenoxy)aniline are not extensively

published, the following table illustrates the typical potency of related 4-anilinoquinazoline

inhibitors against EGFR and VEGFR-2, and their anti-proliferative activity against cancer cell

lines.

Compound
Type

Target
Kinase

IC₅₀ (nM) Cell Line
Anti-
proliferative
IC₅₀ (µM)

Reference

4-

Anilinoquinaz

oline

EGFR 10 - 100 A549 (Lung) 1 - 10 [9]

4-

Anilinoquinaz

oline

VEGFR-2 50 - 500
HT-29

(Colon)
2 - 15 [9]

Vandetanib

(dual

inhibitor)

EGFR 500 A549 4.8 [10]

Vandetanib

(dual

inhibitor)

VEGFR-2 40 HUVEC - [10]

Conclusion
4-(2-Methoxyphenoxy)aniline is a highly valuable and versatile synthetic building block. Its

straightforward synthesis via established cross-coupling methodologies and its utility in

constructing the pharmacologically significant 4-anilinoquinazoline scaffold underscore its

importance in modern drug discovery. The ability of its derivatives to potently and selectively

inhibit key signaling pathways, such as those mediated by EGFR and VEGFR-2, highlights its

potential for the development of novel anti-cancer therapeutics. This guide provides a

foundational resource for researchers and drug development professionals seeking to leverage

the synthetic potential of 4-(2-methoxyphenoxy)aniline in their research endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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